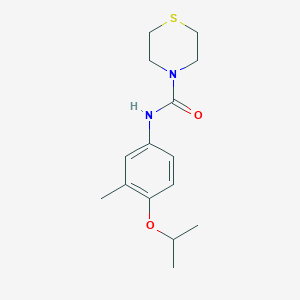![molecular formula C14H15NO2S2 B7591310 [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone, also known as MTMTH, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is a thiomorpholine derivative with a thiophene ring, which gives it unique properties that make it attractive for various research applications.
Mechanism of Action
The mechanism of action of [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, it has been shown to induce apoptosis (programmed cell death) in cancer cells, while at higher concentrations, it has been shown to induce necrosis (unprogrammed cell death). It has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in various cellular processes, including cell signaling and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone in lab experiments is its unique chemical structure, which gives it specific properties that can be exploited for various research applications. Additionally, it has shown to be relatively stable under various conditions, which makes it easier to handle and store. However, one limitation of using [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone is its limited solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the research on [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone. One direction is to further explore its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. Another direction is to investigate its potential as an anti-inflammatory agent, as it has shown to inhibit the production of pro-inflammatory cytokines in macrophages. Additionally, further studies are needed to fully understand the mechanism of action of [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone and to identify its potential targets in various cellular processes.
Synthesis Methods
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone can be synthesized using a multi-step process that involves the reaction of different reagents. The first step involves the reaction of 2-bromo-thiophene with sodium hydride in DMF to form 2-thiophenyl-methylsodium. The second step involves the reaction of 2-thiophenyl-methylsodium with 5-methylfuran-2-carbaldehyde in THF to form 3-(5-methylfuran-2-yl)thiomorpholine. The final step involves the reaction of 3-(5-methylfuran-2-yl)thiomorpholine with 2-chloro-1-(thiophen-2-yl)ethanone in DMF to form [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone.
Scientific Research Applications
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has shown to inhibit the production of pro-inflammatory cytokines in macrophages. Additionally, it has been studied for its potential as an antiviral agent, as it has shown to inhibit the replication of the hepatitis C virus.
properties
IUPAC Name |
[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-10-4-5-12(17-10)11-9-18-8-6-15(11)14(16)13-3-2-7-19-13/h2-5,7,11H,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIDFZHKLFIBKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CSCCN2C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7591235.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)-2-methylpropanamide](/img/structure/B7591240.png)
![2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]acetamide](/img/structure/B7591248.png)





![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)


![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)
